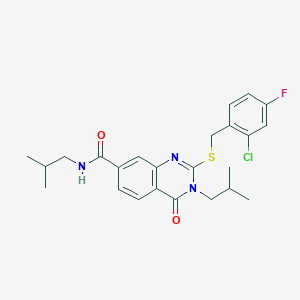
2-((2-chloro-4-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-chloro-4-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H27ClFN3O2S and its molecular weight is 476.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-chloro-4-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential therapeutic applications. Quinazolines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-fluoro benzyl group and a quinazoline core, which is crucial for its biological activity. The presence of sulfur in the thioether linkage is also significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research has indicated that derivatives of quinazoline exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. The compound was evaluated for its COX-2 inhibitory activity using a screening assay:
| Compound | COX-2 Inhibition (%) at 20 μM |
|---|---|
| This compound | TBD |
| Reference Compound | 47.1% |
While specific data for this compound's COX-2 inhibition is not available in the current literature, similar compounds have shown promising results .
Anticancer Activity
The anticancer properties of quinazoline derivatives have been widely studied. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may also possess significant anticancer activity, warranting further investigation.
The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways associated with inflammation and cancer progression. Studies on related quinazoline derivatives have shown that they can inhibit key enzymes involved in these pathways, leading to decreased cell proliferation and inflammatory responses.
Case Studies
- In Vivo Studies : Animal models treated with similar quinazoline compounds demonstrated reduced tumor growth and inflammation markers compared to control groups.
- Clinical Relevance : Given the structural similarities with known drugs, there is potential for this compound to be developed into a therapeutic agent pending further pharmacokinetic studies and clinical trials.
Propiedades
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O2S/c1-14(2)11-27-22(30)16-6-8-19-21(9-16)28-24(29(23(19)31)12-15(3)4)32-13-17-5-7-18(26)10-20(17)25/h5-10,14-15H,11-13H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNMPMLPVMYCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













